molecular formula C22H24N4O3S2 B6495582 2-{[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl}-N-(4-ethylphenyl)butanamide CAS No. 894945-96-1

2-{[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl}-N-(4-ethylphenyl)butanamide

Cat. No.: B6495582
CAS No.: 894945-96-1
M. Wt: 456.6 g/mol
InChI Key: RMAFMTWFPDKUFA-UHFFFAOYSA-N
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Description

2-{[4-Amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl}-N-(4-ethylphenyl)butanamide is a synthetic small molecule characterized by a pyrimidine core functionalized with a benzenesulfonyl group at position 5, a sulfanyl linkage at position 2, and a butanamide chain terminating in a 4-ethylphenyl substituent. Its structural complexity highlights the importance of comparing it with analogs to infer properties and applications.

Properties

IUPAC Name

2-[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl-N-(4-ethylphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3S2/c1-3-15-10-12-16(13-11-15)25-21(27)18(4-2)30-22-24-14-19(20(23)26-22)31(28,29)17-8-6-5-7-9-17/h5-14,18H,3-4H2,1-2H3,(H,25,27)(H2,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMAFMTWFPDKUFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(CC)SC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Pyrimidine and Triazole Derivatives

  • 2-((4-Amino-5-(Furan-2-yl)-4H-1,2,4-Triazol-3-yl)Sulfanyl)-N-Acetanilides: Substitution of the benzenesulfonyl group with a furan-2-yl moiety and replacement of the pyrimidine core with a triazole ring (as in ) enhances anti-exudative activity. The introduction of ethyl or methoxy groups on the phenyl residue further improves efficacy, suggesting that electron-donating substituents optimize receptor interactions .
  • 2-[[4-Amino-5-(2-Pyridyl)-1,2,4-Triazol-3-yl]Thio]-N-Arylacetamides: These compounds () exhibit anti-inflammatory activity surpassing diclofenac sodium, with the lead compound (AS111) showing 1.28-fold higher potency. The 2-pyridyl group and 3-methylphenyl substituent likely enhance solubility and target binding .

Sulfonyl Group Variations

  • Thiophene-2-Sulfonyl Substitution :
    Replacement of benzenesulfonyl with thiophene-2-sulfonyl (as in ) reduces molecular weight (424.49 g/mol vs. ~470 g/mol estimated for the target compound) and alters electronic properties. The 3-fluorophenyl acetamide terminus may increase metabolic stability compared to the 4-ethylphenyl group .
  • 4-(Propan-2-yl)Benzenesulfonyl Substitution :
    In , the bulky isopropyl group on the benzene ring and trifluoromethylphenyl terminus likely enhance lipophilicity and protease resistance, making it suitable for high-throughput screening in drug discovery .

Amide Chain Modifications

  • Butanamide vs.

Pharmacological and Physicochemical Properties

Table 1: Key Properties of Comparable Compounds

Compound Name Molecular Weight (g/mol) Key Substituents Reported Activity/Notes Reference
Target Compound ~470* Benzenesulfonyl, 4-ethylphenyl Structural analog of anti-inflammatory agents
2-{[4-Amino-5-(Thiophene-2-Sulfonyl)Pyrimidin-2-yl]Sulfanyl}-N-(3-Fluorophenyl)Acetamide 424.49 Thiophene-2-sulfonyl, 3-fluorophenyl Improved metabolic stability
2-[[4-Amino-5-(2-Pyridyl)-1,2,4-Triazol-3-yl]Thio]-N-(3-Methylphenyl)Acetamide (AS111) ~360* 2-Pyridyl, 3-methylphenyl 1.28× more active than diclofenac sodium
2-({4-Amino-5-[4-(Propan-2-yl)Benzenesulfonyl]Pyrimidin-2-yl}Sulfanyl)-N-[2-(Trifluoromethyl)Phenyl]Acetamide ~530* 4-Isopropylbenzenesulfonyl, trifluoromethylphenyl High-throughput screening candidate

*Estimated based on structural analogs due to incomplete data.

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